N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether

Polyurethane foam Low‑VOC catalyst Reactive catalyst

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether (CAS 83016‑70‑0), also designated HE‑TMAEE, is a tertiary amine catalyst engineered for the polyurethane (PU) foam industry. Structurally, it features both a reactive hydroxyl group and multiple tertiary amine centres in an amino‑ethyl ether backbone.

Molecular Formula C9H22N2O2
Molecular Weight 190.28 g/mol
CAS No. 83016-70-0
Cat. No. B1587275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether
CAS83016-70-0
Molecular FormulaC9H22N2O2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCN(C)CCOCCN(C)CCO
InChIInChI=1S/C9H22N2O2/c1-10(2)5-8-13-9-6-11(3)4-7-12/h12H,4-9H2,1-3H3
InChIKeyNCUPDIHWMQEDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether (CAS 83016-70-0) — Technical Baseline & Procurement Profile


N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether (CAS 83016‑70‑0), also designated HE‑TMAEE, is a tertiary amine catalyst engineered for the polyurethane (PU) foam industry . Structurally, it features both a reactive hydroxyl group and multiple tertiary amine centres in an amino‑ethyl ether backbone [1]. This bifunctional design promotes the water‑isocyanate (blowing) reaction while the hydroxyl group allows the molecule to be covalently incorporated into the PU polymer network during foam cure, thereby preventing post‑cure volatile organic compound (VOC) emissions [2].

Why Bis(2-dimethylaminoethyl) Ether (BDMAEE) Cannot Substitute N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether in Low‑Emission Polyurethane Specifications


Generic substitution of blowing catalysts within a PU formulation often fails to balance reactivity with emission limits because tertiary amines that lack a reactive handle remain physically dissolved in the foam matrix and are released as VOCs over the product lifetime . N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether carries a primary‑equivalent hydroxyl group that reacts with isocyanate, creating a non‑migratory urethane linkage [1]. In contrast, its closest structural analog, bis(2-dimethylaminoethyl) ether (BDMAEE, marketed as Lupragen N 205 or DABCO BL‑11), possesses no such reactive site and is classified as an emissive, fugitive catalyst [2]. This single structural difference shifts the compound from being an emission contributor to an emission eliminator, making direct one‑to‑one replacement without reformulation impossible for applications that must meet VDA 278, CertiPUR, or similar low‑VOC standards.

Quantitative Differentiation Evidence for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether Against Comparator Catalysts


Zero Post‑Cure Amine Emissions vs. Emissive BDMAEE — Reactive Incorporation Mechanism

The target compound possesses a terminal hydroxyl group that reacts with isocyanate during foam polymerization, achieving covalent immobilization. This mechanism prevents any migration of the amine catalyst out of the cured foam . In contrast, bis(2-dimethylaminoethyl) ether (BDMAEE, Lupragen N 205) lacks a reactive functional group and remains physically dissolved, resulting in complete eventual VOC emission of the amine species . BASF explicitly positions Lupragen N 208 as the ‘reactive version of the blowing catalyst Lupragen N 205’ [1].

Polyurethane foam Low‑VOC catalyst Reactive catalyst

Equivalent Foaming Efficiency at Equal Loading vs. BDMAEE — Drop‑In Replacement Potential

Multiple technical sources report that trimethylhydroxyethyl bisaminoethyl ether can be used to replace bis(dimethylaminoethyl) ether in an equal amount (1:1 wt/wt replacement) while maintaining foam reactivity profiles and simultaneously reducing VOC emissions [1]. This suggests that the catalytic activity per unit mass is comparable to BDMAEE in standard water‑blown polyether polyurethane flexible foam, molded foam, and packaging rigid foam systems .

Blowing catalyst Polyurethane flexible foam Catalyst efficiency

Physical Property Benchmarking: Density, Boiling Point, and Fluid‑Handling Characteristics

The target compound is a liquid at ambient temperature with a density of 0.950 g/mL at 20 °C and a boiling point of 254–259 °C, coupled with a freezing point below −50 °C . These properties are comparable to or slightly superior to those of typical blowing‑catalyst solutions such as BDMAEE (70 wt% in dipropylene glycol, DABCO BL‑11) which has a density of approximately 0.95 g/mL and a boiling range dominated by the glycol solvent . The target compound's neat liquid form (no diluent) provides a wider processing window, with a lower freezing point ensuring pumpability in cold‑climate facilities.

Physical properties Liquid catalyst Processability

Optimal Application Scenarios for N,N,N'-Trimethyl-N'-(2-hydroxyethyl)bis(2-aminoethyl) Ether in Polyurethane Manufacturing


Low‑VOC Flexible Foam for Automotive Interior Components

Automotive dashboards, armrests, and seat cushions must meet stringent OEM emission limits such as VDA 278. Using this reactive catalyst (Lupragen N 208) replaces emissive BDMAEE on an equal‑mass basis, achieving zero post‑cure amine emission . The foam retains its required blowing profile and mechanical properties while eliminating the need for post‑cure emission scrubbing or costly compliance testing modifications [1].

CertiPUR‑Compliant Mattress and Upholstery Foam Production

Flexible polyether slabstock foams for bedding and furniture must comply with CertiPUR emission thresholds. The compound's reactive chemistry ensures that no free tertiary amine migrates into indoor air over the product lifecycle . Manufacturers can adopt the catalyst at equal loading to BDMAEE without altering existing metering or mixing equipment, simplifying the transition to low‑emission formulations [1].

Cold‑Climate Manufacturing Facilities with Neat Catalyst Handling

Production sites in cold regions benefit from the compound's freezing point below −50 °C and its neat liquid state (100 % active), which avoids the glycol diluent present in standard BDMAEE solutions . This eliminates heated storage or tank tracing requirements and simplifies catalyst line purging, reducing capital and operational expense in temperature‑sensitive logistics [1].

Molded and Rigid Packaging Foam Requiring Open‑Cell Balance

The compound's balanced catalytic profile promotes both water‑isocyanate blowing and gel reactions, yielding open‑cell structures with adequate load‑bearing properties in molded and packaging rigid foams . Manufacturers can maintain identical reactivity parameters as BDMAEE systems while simultaneously resolving emission compliance, enabling a single‑step formulation upgrade [1].

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